2,2-Dimethylpyrrolidin-3-amine
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Overview
Description
2,2-Dimethylpyrrolidin-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a pyrrolidine ring, a five-membered nitrogen-containing ring, with two methyl groups attached to the second carbon and an amine group on the third carbon. Its molecular formula is C6H14N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpyrrolidin-3-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,2-dimethylpyrrolidine with ammonia under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various amides, nitriles, and substituted pyrrolidines, depending on the specific reaction and conditions used .
Scientific Research Applications
2,2-Dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 2,2-Dimethylpyrrolidin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives like N,N-Dimethylpyrrolidin-3-amine and 1,2-Dimethylpyrrolidin-3-amine. These compounds share structural similarities but differ in the position and number of methyl groups attached to the pyrrolidine ring .
Uniqueness
2,2-Dimethylpyrrolidin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of two methyl groups on the second carbon and an amine group on the third carbon provides distinct steric and electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
2,2-dimethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(2)5(7)3-4-8-6/h5,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIDLVNTUQFPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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